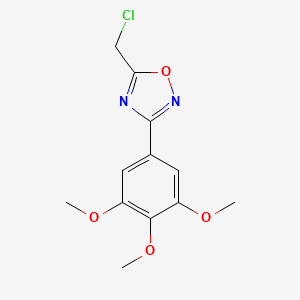

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a type of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 3,4,5-trimethoxyphenyl group is a type of phenyl group, which is a functional group characterized by a six-membered aromatic ring, substituted with three methoxy groups (-OCH3) at the 3rd, 4th, and 5th positions .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . The exact structure would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications

- CMTO has attracted attention due to its potential as a biologically active compound . Researchers have explored its antitumor , antibacterial , and antifungal properties. For instance, it has shown promising activity against certain cancer cell lines and bacterial strains. Further studies aim to optimize its structure for drug development .

- CMTO derivatives have been investigated for their use in organic semiconductors . These compounds exhibit good charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) . Researchers explore their synthesis and performance in electronic devices .

- CMTO derivatives exhibit interesting photophysical properties , including fluorescence and phosphorescence . These properties make them valuable for designing luminescent materials. Scientists have explored their use in sensors , optoelectronic devices , and bioimaging agents .

- CMTO-based compounds have been studied as potential pesticides and herbicides . Researchers investigate their efficacy in controlling pests and weeds while minimizing environmental impact. The goal is to develop sustainable alternatives to conventional agrochemicals .

- CMTO can act as a ligand in coordination complexes with transition metals. These complexes exhibit diverse reactivity and catalytic properties. Researchers explore their applications in catalysis , asymmetric synthesis , and metal-organic frameworks (MOFs) .

- PDT is a cancer treatment that involves using light-activated compounds to selectively destroy tumor cells. CMTO derivatives have been investigated as potential photosensitizers for PDT. Their ability to generate reactive oxygen species upon light exposure makes them promising candidates for targeted cancer therapy .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Luminescent Materials

Agrochemicals and Pesticides

Coordination Chemistry and Metal Complexes

Photodynamic Therapy (PDT)

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYNUKAAHNQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)

![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)